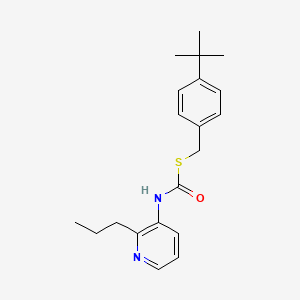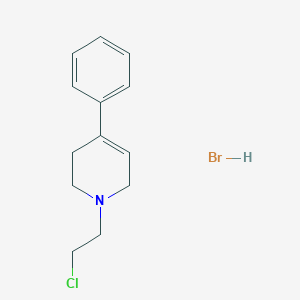
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroethyl group attached to a phenyl-substituted dihydropyridine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
The synthesis of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the dihydropyridine ring through a cyclization reaction.
- The chloroethyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with a chloroethylating agent under controlled conditions.
- The phenyl group is usually added through a Friedel-Crafts alkylation or acylation reaction.
- The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
-
Industrial Production Methods
- Industrial production may involve optimization of reaction conditions to maximize yield and purity.
- Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
化学反应分析
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
-
Major Products
- Oxidation yields N-oxides.
- Reduction produces piperidine derivatives.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of chloroethyl groups with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of certain cancers.
- Studied for its ability to cross biological membranes and target specific cellular pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide involves several key steps:
Molecular Targets and Pathways:
相似化合物的比较
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but lacks the phenyl group, leading to different biological activities.
1-(2-Chloroethyl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a dihydropyridine ring, resulting in distinct chemical properties.
Semustine: An alkylating agent used in chemotherapy, shares the chloroethyl group but has a different overall structure and application.
-
Uniqueness
- The presence of the phenyl group in this compound provides additional hydrophobic interactions, enhancing its binding affinity to certain biological targets.
- The dihydropyridine ring offers unique electronic properties that can influence its reactivity and interaction with biological molecules.
属性
CAS 编号 |
56079-67-5 |
|---|---|
分子式 |
C13H17BrClN |
分子量 |
302.64 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide |
InChI |
InChI=1S/C13H16ClN.BrH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H |
InChI 键 |
TYXSMKUPNSWBON-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
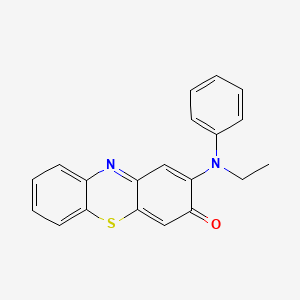

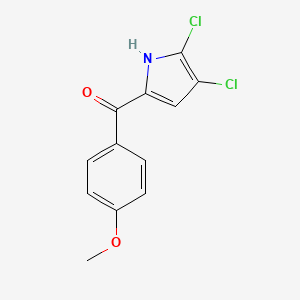
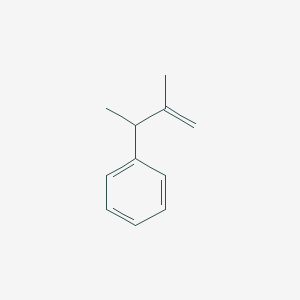
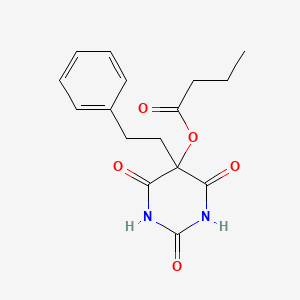

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)
